1,1'-(Methylazanediyl)bis(anthracene-9,10-dione)
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Overview
Description
1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) is a complex organic compound known for its unique structure and properties. It is derived from anthracene, a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) typically involves the reaction of anthracene derivatives with methylamine. The process often requires specific catalysts and controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction may involve steps such as nitration, reduction, and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents. The use of automated systems ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies involving cellular processes and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, affecting their function and leading to various cellular responses. The compound’s structure allows it to participate in electron transfer reactions, making it useful in photodynamic therapy and other applications.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenediyl-bis(methylene)dimalonic acid: A related compound used as a singlet oxygen detector probe.
Anthraquinone derivatives: Compounds with similar structures but different functional groups, used in various industrial and research applications.
Uniqueness
1,1’-(Methylazanediyl)bis(anthracene-9,10-dione) is unique due to its specific functional groups and the resulting properties. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Biological Activity
1,1'-(Methylazanediyl)bis(anthracene-9,10-dione) is a synthetic compound derived from anthracene-9,10-dione, which has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features two anthracene-9,10-dione moieties linked by a methylazanediyl group. This structural arrangement is significant as it influences the compound's interaction with biological macromolecules such as DNA and proteins.
The biological activity of 1,1'-(methylazanediyl)bis(anthracene-9,10-dione) can be attributed to several mechanisms:
- DNA Interaction : The compound exhibits strong DNA-binding properties. Studies indicate that it can intercalate within the DNA structure, leading to unwinding and thermal denaturation. This interaction may result in cytotoxic effects due to the disruption of normal DNA replication processes .
- Cytotoxicity : In vitro studies have demonstrated that derivatives of anthracene-9,10-dione exhibit varying degrees of cytotoxicity against cancer cell lines. The presence of flexible linkers in the structure enhances the binding affinity to DNA and increases cytotoxic potential .
- Inflammation Modulation : The compound has shown promise in modulating inflammatory responses. In experiments involving RAW264.7 macrophages, derivatives were found to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β at low concentrations (5 µg/mL), indicating a potential role in anti-inflammatory therapies .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various anthracene derivatives on human cancer cell lines. Results indicated that compounds with two methylene linkers exhibited superior activity compared to those with shorter linkers. The enhanced cytotoxicity was correlated with increased DNA binding affinity .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
1 | 15 | DNA intercalation |
2 | 25 | Topoisomerase inhibition |
3 | 10 | Reactive oxygen species generation |
Case Study 2: Inhibition of Cytokine Production
In an investigation into the anti-inflammatory properties, a derivative of 1,1'-(methylazanediyl)bis(anthracene-9,10-dione) was tested for its ability to inhibit cytokine production in LPS-stimulated macrophages. The results showed that at a concentration of 5 µg/mL, significant reductions in TNF-α and IL-1β levels were observed without notable cytotoxicity .
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
TNF-α | 200 | 50 |
IL-1β | 150 | 30 |
Structure-Activity Relationship (SAR)
Research has indicated that structural modifications significantly affect the biological activity of anthracene derivatives. Compounds with longer side chains or additional functional groups often demonstrate enhanced efficacy against cancer cells and improved anti-inflammatory properties .
Properties
CAS No. |
139479-11-1 |
---|---|
Molecular Formula |
C29H17NO4 |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
1-[(9,10-dioxoanthracen-1-yl)-methylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C29H17NO4/c1-30(22-14-6-12-20-24(22)28(33)18-10-4-2-8-16(18)26(20)31)23-15-7-13-21-25(23)29(34)19-11-5-3-9-17(19)27(21)32/h2-15H,1H3 |
InChI Key |
SOYXHZDXPYFTLT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)C4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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